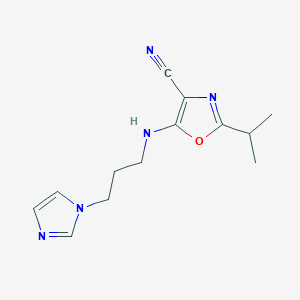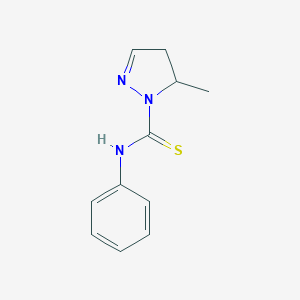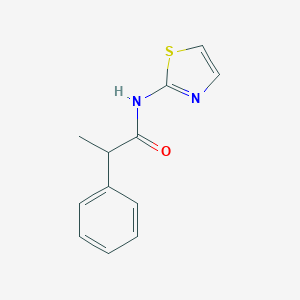![molecular formula C19H14ClN3O3 B258272 N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide, also known as C16, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family, which is known for its diverse pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. Specifically, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the modulation of immune function. Additionally, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide in lab experiments is its high potency and specificity, which allows for the precise modulation of various signaling pathways. Additionally, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide, including the investigation of its potential applications in the treatment of various diseases, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, future research could focus on the development of novel derivatives of N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide with improved pharmacological properties and specificity.
Méthodes De Synthèse
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridazine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neuropharmacology, and immunology. In cancer research, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuropharmacology, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been studied for its immunomodulatory effects, which could have potential applications in the treatment of autoimmune diseases.
Propriétés
Nom du produit |
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide |
|---|---|
Formule moléculaire |
C19H14ClN3O3 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide |
InChI |
InChI=1S/C19H14ClN3O3/c1-12(24)21-17-11-16(18(25)13-7-9-14(20)10-8-13)22-23(19(17)26)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,24) |
Clé InChI |
AKUDAJGYCAEUEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=NN(C1=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=O)NC1=CC(=NN(C1=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)



![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)



![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)

